molecular formula C22H25N5OS B11394811 N-(2,3-dimethylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2,3-dimethylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11394811
M. Wt: 407.5 g/mol
InChI Key: AQTCKPCRNKTZJZ-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 3-amino-1,2,4-triazole with appropriate thiadiazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine . The process may also involve heating under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Properties

Molecular Formula

C22H25N5OS

Molecular Weight

407.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H25N5OS/c1-5-18-24-25-22-27(18)26-19(16-11-9-13(2)10-12-16)20(29-22)21(28)23-17-8-6-7-14(3)15(17)4/h6-12,19-20,26H,5H2,1-4H3,(H,23,28)

InChI Key

AQTCKPCRNKTZJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3C)C)C4=CC=C(C=C4)C

Origin of Product

United States

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